molecular formula C9H13BBrN B14577809 N-(4-Bromophenyl)-N,1,1-trimethylboranamine CAS No. 61373-36-2

N-(4-Bromophenyl)-N,1,1-trimethylboranamine

Cat. No.: B14577809
CAS No.: 61373-36-2
M. Wt: 225.92 g/mol
InChI Key: FDJULKLTZODPMV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N,1,1-trimethylboranamine is an organic compound that features a bromophenyl group attached to a trimethylboranamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-bromoaniline with trimethylborane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, palladium catalysts, and bases such as potassium carbonate. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of the bromophenyl group with an arylboronic acid .

Scientific Research Applications

N-(4-Bromophenyl)-N,1,1-trimethylboranamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N,1,1-trimethylboranamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Bromophenyl)-N,1,1-trimethylboranamine include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a bromophenyl group and a trimethylboranamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

61373-36-2

Molecular Formula

C9H13BBrN

Molecular Weight

225.92 g/mol

IUPAC Name

4-bromo-N-dimethylboranyl-N-methylaniline

InChI

InChI=1S/C9H13BBrN/c1-10(2)12(3)9-6-4-8(11)5-7-9/h4-7H,1-3H3

InChI Key

FDJULKLTZODPMV-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)N(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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